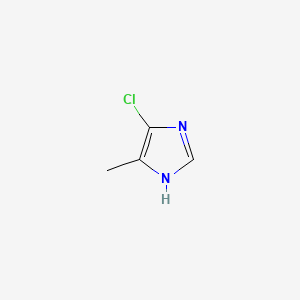

4-Chloro-5-methyl-1H-imidazole

CAS No.: 86604-94-6

Cat. No.: VC1640372

Molecular Formula: C4H5ClN2

Molecular Weight: 116.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86604-94-6 |

|---|---|

| Molecular Formula | C4H5ClN2 |

| Molecular Weight | 116.55 g/mol |

| IUPAC Name | 4-chloro-5-methyl-1H-imidazole |

| Standard InChI | InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) |

| Standard InChI Key | QJHGJSHNFXKDQH-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CN1)Cl |

| Canonical SMILES | CC1=C(N=CN1)Cl |

Introduction

Basic Properties and Structural Characteristics

4-Chloro-5-methyl-1H-imidazole is a five-membered heterocyclic compound belonging to the imidazole family. The imidazole core contains two nitrogen atoms in positions 1 and 3, with the compound specifically substituted with chlorine at position 4 and a methyl group at position 5. These substitutions significantly influence the compound's chemical reactivity, solubility, and analytical behavior.

Physical and Chemical Properties

The basic physical and chemical properties of 4-Chloro-5-methyl-1H-imidazole provide insight into its behavior in various chemical and biological systems. The compound has the following characteristics:

| Property | Value |

|---|---|

| CAS Number | 86604-94-6 |

| Molecular Formula | C₄H₅ClN₂ |

| Molecular Weight | 116.549 g/mol |

| LogP | 0.930 |

| InChI Key | QJHGJSHNFXKDQH-UHFFFAOYSA-N |

| Appearance | Not specified in available data |

The compound's LogP value of 0.930 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is particularly relevant for its potential pharmaceutical applications and analytical behaviors in various solvent systems.

Structural Features

The imidazole ring in 4-Chloro-5-methyl-1H-imidazole contains an acidic nitrogen at position 1 (the NH position), which can undergo deprotonation under basic conditions. The presence of the chlorine substituent at position 4 introduces electron-withdrawing properties that affect the electronic distribution across the ring. Meanwhile, the methyl group at position 5 contributes electron-donating effects through inductive mechanisms.

These structural features contribute to the compound's unique chemical reactivity profile, particularly in substitution reactions and its behavior in various analytical techniques such as HPLC.

Analytical Methods and Characterization

The proper identification and quantification of 4-Chloro-5-methyl-1H-imidazole is essential for research and quality control purposes. Various analytical methods can be employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC represents one of the most effective methods for analyzing 4-Chloro-5-methyl-1H-imidazole. The compound can be effectively separated and analyzed using reverse-phase chromatography techniques with appropriate column selection and mobile phase composition.

A documented HPLC method for this compound utilizes:

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (reverse-phase) |

| Mobile Phase | Acetonitrile, water, and phosphoric acid |

| MS Compatibility | Replace phosphoric acid with formic acid for MS applications |

| Application Type | Reverse phase (RP) HPLC |

| Scalability | Method is scalable for preparative separation |

| Particle Size Options | Smaller 3 μm particles for UPLC applications |

This chromatographic method provides simple conditions for effective analysis of the compound, making it suitable for various applications including pharmacokinetic studies, impurity isolation, and preparative separations .

Applications and Uses

4-Chloro-5-methyl-1H-imidazole has several potential applications based on its structural features and the known applications of similar imidazole derivatives.

Analytical Applications

The primary documented application of 4-Chloro-5-methyl-1H-imidazole is in the field of analytical chemistry, specifically in chromatographic separations. The compound can be analyzed using reverse-phase HPLC methods, making it valuable in:

-

Method development for pharmaceutical analysis

-

Quality control procedures

-

Impurity isolation in preparative separation

The established HPLC method using Newcrom R1 columns provides a reliable approach for these analytical applications, with the flexibility to adapt for mass spectrometry by substituting phosphoric acid with formic acid in the mobile phase.

Chemical Synthesis Applications

Chlorinated imidazoles frequently serve as versatile building blocks in organic synthesis. Based on the reactivity patterns of similar compounds, 4-Chloro-5-methyl-1H-imidazole might participate in:

-

Nucleophilic substitution reactions at the chlorinated position

-

Functionalization of the imidazole nitrogen

-

Cross-coupling reactions for complex molecule synthesis

Such applications would leverage the compound's unique substitution pattern to enable selective transformations in multi-step synthetic routes.

Comparison with Related Compounds

Understanding the relationship between 4-Chloro-5-methyl-1H-imidazole and similar compounds helps contextualize its properties and potential applications.

Structural Analogs

Several structural analogs of 4-Chloro-5-methyl-1H-imidazole appear in the chemical literature, each with distinct properties:

The substitution patterns significantly influence the physical properties, reactivity, and biological activities of these compounds, highlighting how minor structural modifications can substantially alter the compound's characteristics.

Research Trends and Future Directions

Current research involving chlorinated imidazole derivatives suggests several promising directions for future investigations involving 4-Chloro-5-methyl-1H-imidazole.

Emerging Applications

Recent studies on related imidazole derivatives point to several potential applications:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Exploration as building blocks for heterocyclic compound libraries

-

Investigation of catalytic applications in organic synthesis

For instance, recent research has demonstrated that certain imidazole derivatives exhibit significant antimicrobial activity against both bacterial and fungal strains . Similar investigations could be conducted with 4-Chloro-5-methyl-1H-imidazole to evaluate its therapeutic potential.

Analytical Method Development

The established HPLC method for 4-Chloro-5-methyl-1H-imidazole provides a foundation for further analytical developments:

-

Optimization for specific matrices and sample types

-

Development of more sensitive detection methods

-

Adaptation for high-throughput screening applications

Such advancements would enhance the utility of this compound in both research and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume